molecular formula C26H32N4O4S B2433131 N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894881-71-1

N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No. B2433131
CAS RN: 894881-71-1
M. Wt: 496.63
InChI Key: QIANTMYXTXCZSB-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C26H32N4O4S and its molecular weight is 496.63. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • A similar compound, 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, was synthesized using a 'one-pot' reductive cyclization process. This method offers insights into the synthesis of structurally related compounds including N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide (Bhaskar et al., 2019).

Development of Spirocyclic Compounds

  • Research on the development of spirocyclic compounds like azaspiro[4.5]deca-6,9-diene-3,8-dione, using methods such as photomediated iodinated spirocyclization, can be relevant to the synthesis and study of N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide (Yang et al., 2022).

Antimicrobial and Antioxidant Activity

  • The study of triazolopyrimidines and their antimicrobial and antioxidant activities provides a framework for understanding the potential biological applications of related compounds, such as N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide (Gilava et al., 2020).

Crystal Structure Determination

  • Crystal structure determination of compounds like 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide provides valuable data for the analysis of molecular and crystal structures, which is crucial for understanding the properties and potential applications of N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide (Prabhuswamy et al., 2016).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O4S/c1-5-16-35-24-23(18-6-8-19(32-2)9-7-18)28-26(29-24)12-14-30(15-13-26)25(31)27-21-11-10-20(33-3)17-22(21)34-4/h6-11,17H,5,12-16H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIANTMYXTXCZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2(CCN(CC2)C(=O)NC3=C(C=C(C=C3)OC)OC)N=C1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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